

Application Notes and Protocols for the Chemical Synthesis of Urolithin M6

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Compound of Interest		
Compound Name:	urolithin M6	
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Abstract

Urolithin M6, a metabolite of ellagitannins produced by the gut microbiota, has garnered significant interest for its potential therapeutic properties, notably as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in tumor cell metabolism.[1][2][3] This document provides a detailed protocol for the chemical synthesis of **urolithin M6**, based on the first reported synthetic route. The protocol outlines a five-step process commencing from readily available starting materials, with an overall yield of 27%.[3] Key reactions in this synthesis include a Suzuki coupling and an intramolecular C-H oxygenation.[1][3] This synthesis route is not only efficient but also adaptable for the generation of other analogs for structure-activity relationship (SAR) studies.[1] In addition to the detailed experimental protocol, this document includes a summary of reaction yields, and diagrams illustrating the synthetic workflow and the relevant biological signaling pathway.

Introduction

Urolithins are a class of bioactive compounds produced by the gut microbiota from the metabolism of ellagitannins and ellagic acid, which are found in various fruits and nuts like pomegranates, berries, and walnuts.[2][4][5] These metabolites, including **urolithin M6**, are better absorbed than their precursors and are believed to be responsible for many of the health benefits associated with ellagitannin-rich foods.[2][4] Urolithins have been shown to possess a







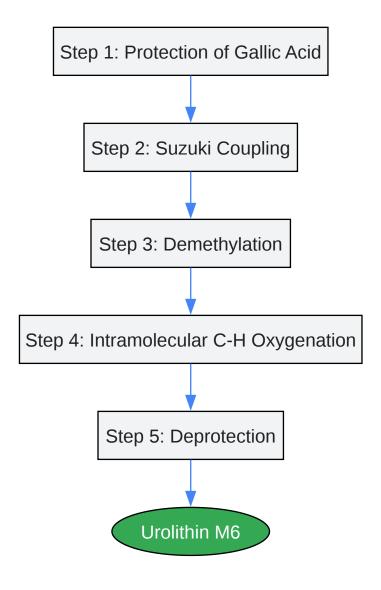
range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[5]

Urolithin M6 has been identified as a mimetic of galloflavin, a known inhibitor of lactate dehydrogenase A (LDH-A).[1][3] LDH-A is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells to support their high energy demands.[1][3] By inhibiting LDH-A, **urolithin M6** presents a promising strategy to disrupt cancer cell metabolism.[1][2] The development of a robust and efficient chemical synthesis for **urolithin M6** is, therefore, crucial for advancing research into its therapeutic potential and for enabling the synthesis of analogs for further drug development.

Chemical Synthesis Workflow

The chemical synthesis of **urolithin M6** is achieved through a five-step process. The workflow begins with the protection of gallic acid, followed by a Suzuki coupling to form the biphenyl backbone. Subsequent steps involve demethylation, intramolecular C-H oxygenation to form the lactone ring, and a final deprotection step to yield **urolithin M6**.





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Figure 1. The five-step chemical synthesis workflow for **Urolithin M6**.

Experimental Protocol

The following protocol is adapted from the first reported synthesis of natural **urolithin M6**.

Step 1: Synthesis of Methyl 3,4,5-tris(methoxymethoxy)benzoate

- To a solution of methyl gallate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 6.0 eq).
- Cool the mixture to 0 °C and add chloromethyl methyl ether (MOM-Cl, 6.0 eq) dropwise.



- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to afford methyl 3,4,5tris(methoxy)benzoate.

Step 2: Suzuki Coupling

- In a reaction vessel, combine methyl 3,4,5-tris(methoxymethoxy)benzoate (1.0 eq), 2-(benzyloxy)phenylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)2, 0.1 eq), and 2dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.2 eq).
- Add a solution of potassium phosphate (K3PO4, 3.0 eq) in water and toluene.
- Degas the mixture with argon for 15 minutes.
- Heat the reaction mixture at 100 °C for 12 hours.
- Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
- Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
- Purify the residue by flash chromatography to yield the biphenyl intermediate.

Step 3: Demethylation

- Dissolve the biphenyl intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.
- Add boron tribromide (BBr3, 4.0 eq) dropwise.
- Stir the reaction at -78 °C for 1 hour and then at room temperature for 3 hours.
- Cool the reaction to 0 °C and quench with methanol, followed by water.



- Extract the mixture with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
- Purify the crude product by flash chromatography.

Step 4: Intramolecular C-H Oxygenation

- To a solution of the demethylated intermediate (1.0 eq) in a mixture of acetonitrile and water, add copper(II) sulfate (CuSO4, 2.0 eq) and pyridine (4.0 eq).
- Heat the reaction at 80 °C for 4 hours.
- Cool the mixture to room temperature and acidify with 1 M hydrochloric acid (HCl).
- Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
- Purify the product by flash chromatography to obtain the protected **urolithin M6**.

Step 5: Deprotection

- Dissolve the protected urolithin M6 (1.0 eq) in anhydrous DCM and cool to 0 °C.
- Add BBr3 (3.0 eq) dropwise.
- Stir the reaction at 0 °C for 1 hour.
- Quench the reaction with water and extract with ethyl acetate.
- Wash the organic layer with brine, dry over Na2SO4, and concentrate.
- Purify the final product by flash chromatography to yield urolithin M6.

Quantitative Data Summary

The following table summarizes the yields for each step of the **urolithin M6** synthesis.

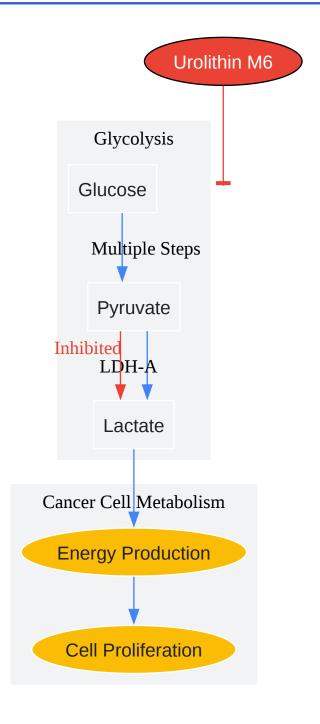


Step	Reaction	Product	Yield (%)
1	Protection of Gallic Acid	Methyl 3,4,5- tris(methoxymethoxy) benzoate	95
2	Suzuki Coupling	Biphenyl Intermediate	75
3	Demethylation	Demethylated Intermediate	80
4	Intramolecular C-H Oxygenation	Protected Urolithin M6	60
5	Deprotection	Urolithin M6	85
Overall	Urolithin M6	27	

Biological Signaling Pathway

Urolithin M6 has been identified as an inhibitor of lactate dehydrogenase A (LDH-A), a key enzyme in anaerobic glycolysis. In many cancer cells, there is a metabolic shift towards glycolysis even in the presence of oxygen (the Warburg effect). LDH-A catalyzes the conversion of pyruvate to lactate, which is the final step in anaerobic glycolysis. Inhibition of LDH-A by **urolithin M6** disrupts this metabolic pathway, leading to a decrease in lactate production and potentially hindering cancer cell proliferation.





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Figure 2. Inhibition of the Glycolytic Pathway by Urolithin M6.

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